1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
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Overview
Description
1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, a piperidine ring, and several functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a thiol compound.
Coupling with Piperidine: The final step involves coupling the modified pyrimidine with an ethylpiperidine derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
- 1-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
Uniqueness
1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
1-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-3-23-22(29)16-9-11-27(12-10-16)19-13-21(25-15-24-19)31-14-20(28)26-17-7-5-6-8-18(17)30-4-2/h5-8,13,15-16H,3-4,9-12,14H2,1-2H3,(H,23,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROROJQFLTXCBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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